Cas no 2229411-69-0 (3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine)

3,3-Difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative featuring a 5-methylfuran-2-yl substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, combining a rigid cyclobutane core with fluorine atoms and a heteroaromatic group. The difluoro substitution enhances metabolic stability and lipophilicity, potentially improving bioavailability. The furan moiety may contribute to binding interactions in target systems. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for developing bioactive molecules. Suitable for applications in drug discovery, this compound offers a balance of reactivity and stability for further functionalization.
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine structure
2229411-69-0 structure
Product name:3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
CAS No:2229411-69-0
MF:C9H11F2NO
MW:187.186549425125
CID:5971315
PubChem ID:165850772

3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
    • EN300-1950561
    • 2229411-69-0
    • Inchi: 1S/C9H11F2NO/c1-6-2-3-7(13-6)8(12)4-9(10,11)5-8/h2-3H,4-5,12H2,1H3
    • InChI Key: PSGYAGUOQICIIB-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2=CC=C(C)O2)(C1)N)F

Computed Properties

  • Exact Mass: 187.08087030g/mol
  • Monoisotopic Mass: 187.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.2Ų

3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1950561-5g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
5g
$4309.0 2023-09-17
Enamine
EN300-1950561-10.0g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
10g
$7742.0 2023-05-27
Enamine
EN300-1950561-0.25g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
0.25g
$1366.0 2023-09-17
Enamine
EN300-1950561-0.05g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
0.05g
$1247.0 2023-09-17
Enamine
EN300-1950561-0.5g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
0.5g
$1426.0 2023-09-17
Enamine
EN300-1950561-0.1g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
0.1g
$1307.0 2023-09-17
Enamine
EN300-1950561-5.0g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
5g
$5221.0 2023-05-27
Enamine
EN300-1950561-1.0g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
1g
$1801.0 2023-05-27
Enamine
EN300-1950561-2.5g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
2.5g
$2912.0 2023-09-17
Enamine
EN300-1950561-1g
3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine
2229411-69-0
1g
$1485.0 2023-09-17

Additional information on 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine

Comprehensive Overview of 3,3-Difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine (CAS No. 2229411-69-0)

The compound 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine (CAS No. 2229411-69-0) is a fluorinated cyclobutane derivative with a furan substituent, garnering significant interest in pharmaceutical and agrochemical research. Its unique structural features, including the difluorocyclobutane core and 5-methylfuran moiety, make it a promising candidate for drug discovery and material science applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of novel small-molecule inhibitors and enzyme modulators.

In recent years, the demand for fluorinated organic compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of difluoro groups in 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine contributes to its lipophilicity, a critical factor in optimizing drug-like properties. This aligns with the growing trend of fluorine in medicinal chemistry, a topic frequently searched in academic and industrial circles. The compound’s furan ring further diversifies its reactivity, enabling applications in heterocyclic synthesis and catalysis.

From a synthetic perspective, CAS No. 2229411-69-0 exemplifies the convergence of cyclobutane chemistry and furan derivatives. Cyclobutanes, known for their ring strain, often exhibit unique reactivity patterns, while furans are valued for their electron-rich nature. This combination opens doors to innovative cross-coupling reactions and scaffold diversification, addressing key challenges in modern organic synthesis. Laboratories focusing on high-throughput screening or fragment-based drug design may find this compound particularly valuable.

The compound’s potential extends to material science, where fluorinated cyclobutanes are explored for their thermal stability and electronic properties. With the rise of organic electronics and optoelectronic materials, researchers are investigating whether 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine could serve as a precursor for functional polymers or coatings. Such applications resonate with the broader interest in sustainable materials and green chemistry, frequently highlighted in scientific forums.

Quality control and analytical characterization of 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine rely on advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for industrial-scale production. The compound’s CAS registry number (2229411-69-0) facilitates precise identification in global chemical databases, streamlining procurement and regulatory compliance.

In summary, 3,3-difluoro-1-(5-methylfuran-2-yl)cyclobutan-1-amine represents a versatile intermediate with multifaceted applications. Its relevance to drug discovery, catalysis, and material innovation positions it at the forefront of contemporary chemical research. As the scientific community continues to explore fluorine-containing compounds and strained ring systems, this compound is poised to play a pivotal role in advancing these fields.

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